O-(2-nitrobenzyl)hydroxylamine hydrochloride
Overview
Description
O-(2-nitrobenzyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C7H8N2O3·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-nitrobenzyl group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-nitrobenzyl)hydroxylamine hydrochloride typically involves the reaction of 2-nitrobenzyl bromide with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide. The reaction is carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Reduction: O-(2-nitrobenzyl)hydroxylamine hydrochloride can undergo reduction reactions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: It can also undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Major Products:
Reduction: Formation of 2-aminobenzyl derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: O-(2-nitrobenzyl)hydroxylamine hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of N-hydroxypeptides and other nitrogen-containing compounds.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and as a tagging reagent for the detection of specific biomolecules.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of O-(2-nitrobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The nitrobenzyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with the target molecules.
Comparison with Similar Compounds
- O-(4-nitrobenzyl)hydroxylamine hydrochloride
- O-benzylhydroxylamine hydrochloride
- O-tert-butylhydroxylamine hydrochloride
Comparison:
- O-(2-nitrobenzyl)hydroxylamine hydrochloride is unique due to the position of the nitro group on the benzyl ring, which influences its reactivity and interaction with other molecules.
- O-(4-nitrobenzyl)hydroxylamine hydrochloride has the nitro group in the para position, which can lead to different chemical properties and reactivity.
- O-benzylhydroxylamine hydrochloride lacks the nitro group, making it less reactive in certain types of chemical reactions.
- O-tert-butylhydroxylamine hydrochloride has a tert-butyl group instead of a benzyl group, leading to different steric and electronic effects.
Properties
IUPAC Name |
O-[(2-nitrophenyl)methyl]hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c8-12-5-6-3-1-2-4-7(6)9(10)11;/h1-4H,5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIQHXAETAYODF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623945 | |
Record name | O-[(2-Nitrophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51572-92-0 | |
Record name | O-[(2-Nitrophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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